4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Overview
Description
4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye and has applications in various industries, including textiles, food, and cosmetics. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-methyl-1-phenyl-2-pyrazolin-5-one under alkaline conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and food products.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by enzymes to form aromatic amines, which may interact with cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic rings, which influences its color properties and reactivity. The presence of methoxy groups enhances its solubility in organic solvents and affects its electronic properties, making it distinct from other azo compounds .
Properties
CAS No. |
61550-72-9 |
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Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)22(21-12)13-7-5-4-6-8-13)20-19-15-10-9-14(24-2)11-16(15)25-3/h4-11,17H,1-3H3 |
InChI Key |
BDPUFQZQVPHSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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